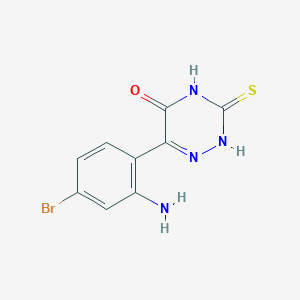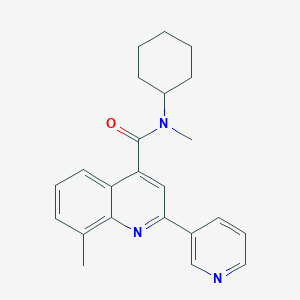![molecular formula C17H20N2O4S B5988433 2-anilino-8-(isobutoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B5988433.png)
2-anilino-8-(isobutoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-anilino-8-(isobutoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione is a complex organic compound known for its unique spirocyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-8-(isobutoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione typically involves multi-step organic reactions. One common method involves the cycloaddition reaction of 5-arylidene-1-methyl-2-thiohydantoins with nitrile imines, generated in situ from hydrazonyl chlorides . This reaction proceeds under moderate to good yields, forming the spirocyclic structure characteristic of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-anilino-8-(isobutoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
2-anilino-8-(isobutoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione has several scientific research applications:
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-anilino-8-(isobutoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione involves inhibition of angiogenesis. This compound inhibits endothelial cell migration by blocking the activation of specific signaling pathways, such as the Raf-1 pathway . This inhibition prevents the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pseurotins: These compounds share a similar spirocyclic structure but differ in their functional groups and biological activities.
Synerazol: Another spirocyclic compound with distinct structural features and biological properties.
Uniqueness
2-anilino-8-(isobutoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione is unique due to its specific combination of functional groups and its potent angiogenesis inhibitory activity. This makes it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
8-(2-methylpropoxymethyl)-2-phenylimino-7-oxa-1-thia-3-azaspiro[4.4]nonane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11(2)9-22-10-13-8-17(15(21)23-13)14(20)19-16(24-17)18-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNIHWLDTURQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1CC2(C(=O)NC(=NC3=CC=CC=C3)S2)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(Z)-1H-pyrrol-2-ylmethylideneamino]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B5988350.png)
![1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine](/img/structure/B5988363.png)


![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide](/img/structure/B5988381.png)
![5-bromo-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B5988388.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]-3-piperidinecarboxamide](/img/structure/B5988394.png)
![1,3-dicyclohexyl-5-[1-(cyclopropylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5988399.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one](/img/structure/B5988400.png)
![4-[[4-(4-Fluorophenyl)triazol-1-yl]methyl]-1-(oxolan-3-ylmethyl)piperidine](/img/structure/B5988404.png)
![5-(1-benzofuran-2-yl)-3-[3-(3-pyridinylmethoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5988421.png)
![ethyl 1-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-piperidinecarboxylate](/img/structure/B5988424.png)
![4-fluoro-N-[2-(4-methyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5988439.png)
![2-[[2-(Cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]ethanol](/img/structure/B5988447.png)
